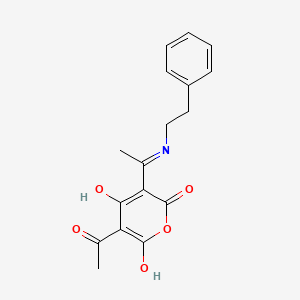
2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- is a complex organic compound that belongs to the class of pyran derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- typically involves multi-step organic reactions. The starting materials often include pyran derivatives and other organic reagents. Common synthetic routes may involve:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Acetylation: Introduction of an acetyl group into the molecule using acetic anhydride or acetyl chloride.
Hydroxylation: Introduction of a hydroxyl group, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of such complex organic compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for facilitating various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacteria and fungi.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
相似化合物的比较
Similar Compounds
2H-Pyran-2,6(3H)-dione Derivatives: Other derivatives with different substituents.
Coumarins: Compounds with a similar pyranone structure.
Flavonoids: Plant-derived compounds with a similar core structure.
Uniqueness
2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- is unique due to its specific substituents and the resulting biological activities. Its combination of acetyl, hydroxy, and aminoethylidene groups imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
132758-27-1 |
|---|---|
分子式 |
C17H17NO5 |
分子量 |
315.32 g/mol |
IUPAC 名称 |
5-acetyl-4,6-dihydroxy-3-[C-methyl-N-(2-phenylethyl)carbonimidoyl]pyran-2-one |
InChI |
InChI=1S/C17H17NO5/c1-10(18-9-8-12-6-4-3-5-7-12)13-15(20)14(11(2)19)17(22)23-16(13)21/h3-7,20,22H,8-9H2,1-2H3 |
InChI 键 |
CEWVFNKCCWFBQH-UHFFFAOYSA-N |
规范 SMILES |
CC(=NCCC1=CC=CC=C1)C2=C(C(=C(OC2=O)O)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


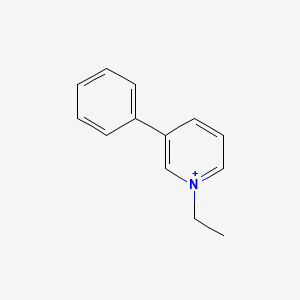
![(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14275156.png)

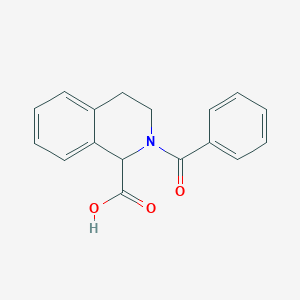
![Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-](/img/structure/B14275166.png)
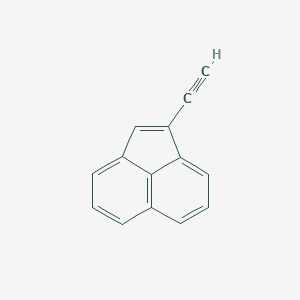

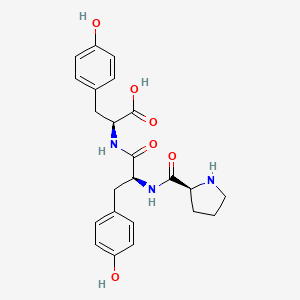
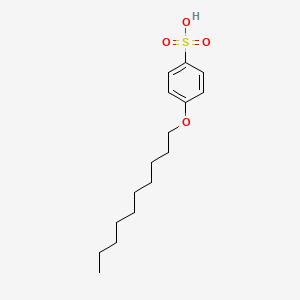
![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)

![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
